Isoxepac, chemically known as 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). [, , , ] While its development for the treatment of inflammatory conditions was discontinued, its unique properties have made it a valuable tool in scientific research. Isoxepac's role in research extends to its synthesis, chemical reactivity, and interactions within biological systems.
Isoxepac is classified as a dibenzoxepin derivative and is known by its Chemical Abstracts Service (CAS) number 55453-87-7. Its molecular formula is , and it has a molecular weight of 268.26 g/mol. Isoxepac serves primarily as an intermediate in the synthesis of antihistamines and other therapeutic agents, such as Olopatadine hydrochloride, which is used for treating allergic conditions .
The synthesis of Isoxepac typically involves several steps:
Isoxepac's molecular structure features a dibenzoxepin framework characterized by a fused benzene ring system and an oxepin ring. The structural representation includes:
Isoxepac participates in various chemical reactions due to its functional groups:
These reactions are critical for developing new drugs and optimizing existing synthetic pathways for better yields and efficiency .
The mechanism of action for Isoxepac primarily relates to its use as an intermediate in synthesizing antihistamines like Olopatadine. In these applications, Isoxepac acts by blocking histamine receptors, thereby alleviating allergic symptoms. The specific interactions at the receptor level involve competitive inhibition where Isoxepac derivatives bind to histamine receptors more effectively than histamine itself .
Isoxepac exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and during industrial-scale synthesis .
Isoxepac has several important applications:
The evolution of NSAIDs represents a cornerstone in medicinal chemistry, beginning with salicylates in the 19th century and advancing through the mid-20th-century discovery of the cyclooxygenase (COX) pathway. Early NSAIDs like aspirin and indomethacin provided anti-inflammatory, analgesic, and antipyretic effects but exhibited significant gastrointestinal (GI) toxicity due to non-selective COX-1/COX-2 inhibition. This spurred efforts to develop safer derivatives targeting the inflammatory COX-2 isoform while preserving COX-1-mediated cytoprotection [4]. By the 1970s, the arylacetic acid class emerged as a pharmacologically promising scaffold, characterized by a carboxylic acid moiety critical for binding the COX active site. Isoxepac (HP-549; CAS 55453-87-7) was developed during this era as a novel dibenzooxazepine derivative, entering clinical evaluation for rheumatoid arthritis by 1981 [3] [8]. Its structure diverged from traditional NSAIDs by incorporating a fused tricyclic system, hypothesized to enhance target specificity.
Table 1: Key Milestones in NSAID Development
Time Period | Representative NSAIDs | Structural Class | Primary Advance |
---|---|---|---|
1897 | Aspirin | Salicylate | First synthetic NSAID |
1960s | Indomethacin, Diclofenac | Indole/Arylacetic acid | Enhanced potency |
1970s | Isoxepac, Ibuprofen | Dibenzooxazepine/Propionic acid | Novel chemotypes; GI safety refinement |
1990s | Celecoxib | COX-2 selective sulfonamide | Reduced GI toxicity |
Isoxepac (C₁₆H₁₂O₄; MW 268.26 g/mol) belongs to the 6,11-dihydro-11-oxodibenz[b,e]oxepine subclass of arylacetic acids. Its structure comprises a central oxepine ring fused to two benzene rings, with an acetic acid chain (–CH₂COOH) at the C2 position essential for COX binding [1] [10]. This configuration confers distinct physicochemical properties:
Table 2: Isoxepac’s Chemical and Physical Profile
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₁₂O₄ | [1] [10] |
Melting Point | 130–132°C | [1] |
Boiling Point | 528.2±50.0 °C (Predicted) | [1] |
Density | 1.39 g/cm³ | [1] |
pKa | 4.24±0.10 | [1] |
Solubility | Soluble in methanol, ethyl acetate | [1] [10] |
Isoxepac’s primary research value lies in its dual role as a:1. Pharmacological Probe: Demonstrates efficacy in rheumatoid arthritis models comparable to aspirin (1200 mg TID) for joint pain and stiffness reduction, with lower incidence of adverse effects in early trials [3]. Its metabolism highlights challenges in NSAID bioanalysis:- Forms an unstable ester glucuronide in humans, which undergoes pH-dependent rearrangement to β-glucuronidase-resistant isomers. Total urinary quantification requires alkaline hydrolysis followed by HPLC, underscoring analytical hurdles for acyl glucuronides [9].2. Chemical Intermediate: Serves as the core scaffold for olopatadine hydrochloride, an antiallergic drug. Modifications at C11 (e.g., oxime formation) and the acetic acid side chain optimize H1-receptor antagonism while retaining anti-inflammatory activity [1] [10].3. Green Chemistry Template: Catalytic innovations using ionic liquids address waste limitations of classical NSAID synthesis. The P₂O₅/chloroaluminate system enables recyclable catalysis for structurally diverse NSAIDs like 2-ethylanthraquinone, confirming mechanistic versatility [2].
Future research directions include structural hybridization (e.g., hydrogen sulfide-releasing derivatives to enhance safety profiles) and targeted delivery systems to mitigate metabolic instability [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7